molecular formula C18H20N6O2S2 B2851772 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1226450-90-3

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2851772
CAS No.: 1226450-90-3
M. Wt: 416.52
InChI Key: GZQUYLKTVVRCKL-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a fascinating compound with a complex structure that consists of multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves the coupling of the thiadiazole and pyridazine moieties, followed by the introduction of the piperidine and carboxamide functionalities. Typical reaction conditions include using polar aprotic solvents, catalysts like palladium or copper, and temperature control to optimize yields.

Industrial Production Methods: : On an industrial scale, production might involve batch processing with automated controls for temperature, pH, and concentration of reagents to ensure consistency and safety. The use of continuous flow reactors could also enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, such as:

  • Oxidation: : It can be oxidized to form sulfoxides or sulfones, particularly targeting the thioether moiety.

  • Reduction: : The carbonyl groups can be reduced to corresponding alcohols.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the thiadiazole or pyridazine rings.

Common Reagents and Conditions: : Reactions might employ reagents like hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and halogenating agents for substitution.

Major Products: : Oxidation typically yields sulfoxides or sulfones; reduction forms alcohol derivatives; and substitution reactions yield halogenated or other substituted products.

Scientific Research Applications

Chemistry: : Used as a building block in organic synthesis to create complex molecules.

Biology: : Investigated for its potential to interact with biological macromolecules, possibly altering biological pathways or enzyme activities.

Medicine: : Studied for therapeutic potential, possibly as an antimicrobial or anticancer agent due to its diverse functional groups.

Industry: : Could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

This compound's effects likely arise from its ability to interact with specific molecular targets, such as proteins or enzymes. The functional groups may form hydrogen bonds, hydrophobic interactions, or coordinate with metal ions in active sites, influencing the biological pathways.

Comparison with Similar Compounds

Comparison with Other Compounds: : Compared to compounds like 1,3,4-thiadiazoles or pyridazines, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide stands out due to its multi-functional nature, combining the properties of thiadiazoles, pyridazines, and piperidine-carboxamides in one structure.

Similar Compounds: : Other compounds in this family might include simple 1,3,4-thiadiazoles, pyridazine derivatives, and piperidine carboxamides, each with varying substituents that modulate their chemical and biological activities.

There you go! A deep dive into a fascinating compound. What do you think? Want to dive into any specific section more?

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S2/c1-2-27-18-23-22-17(28-18)19-16(25)12-5-3-9-24(11-12)15-8-7-13(20-21-15)14-6-4-10-26-14/h4,6-8,10,12H,2-3,5,9,11H2,1H3,(H,19,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQUYLKTVVRCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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